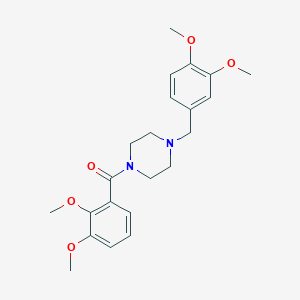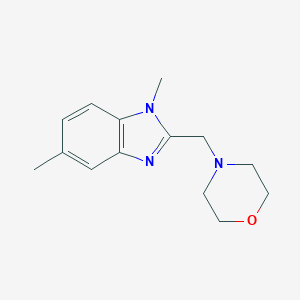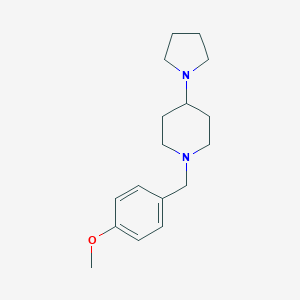amino]propanamide](/img/structure/B247018.png)
N-(4-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide, commonly known as CDEP, is a synthetic compound that belongs to the class of phenethylamines. It is structurally similar to other psychoactive substances such as MDMA and MDA. CDEP has gained attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder.
Mécanisme D'action
The exact mechanism of action of CDEP is not fully understood. However, it is believed to work by modulating the levels of neurotransmitters in the brain, particularly serotonin and dopamine. CDEP has been shown to increase the release of these neurotransmitters, which can help to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects
CDEP has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can help to regulate mood and emotions. CDEP has also been shown to increase heart rate and blood pressure in animal models, which may be related to its stimulant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CDEP in lab experiments is its potential therapeutic applications. It may be useful in developing new treatments for depression, anxiety, and post-traumatic stress disorder. However, there are also limitations to using CDEP in lab experiments. It is a synthetic compound and may not accurately reflect the effects of naturally occurring neurotransmitters in the brain. Additionally, there may be potential side effects associated with its use.
Orientations Futures
There are several future directions for research on CDEP. One area of interest is in developing new treatments for depression, anxiety, and post-traumatic stress disorder. CDEP may also have potential applications in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to fully understand the mechanism of action of CDEP and its potential therapeutic applications.
Méthodes De Synthèse
CDEP can be synthesized through a multi-step process involving the reaction of various chemical reagents. The most common method involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethoxyphenylacetonitrile to form an intermediate compound. This intermediate is then reacted with methylamine and propionic acid to yield CDEP. The purity of the final product can be increased through recrystallization and purification techniques.
Applications De Recherche Scientifique
CDEP has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. In one study, CDEP was found to increase the levels of serotonin and dopamine in the brains of rats, which are neurotransmitters that play a role in regulating mood and emotions.
Propriétés
Formule moléculaire |
C20H25ClN2O3 |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C20H25ClN2O3/c1-23(12-10-15-4-9-18(25-2)19(14-15)26-3)13-11-20(24)22-17-7-5-16(21)6-8-17/h4-9,14H,10-13H2,1-3H3,(H,22,24) |
Clé InChI |
ICVDOPXPJAOQLF-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)


![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)

![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)
